N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S.ClH/c1-13-11-14(2)18-16(12-13)21-20(28-18)23(10-9-22(3)4)19(25)15-7-5-6-8-17(15)24(26)27;/h5-8,11-12H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOKBMMXVXUBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CC=C3[N+](=O)[O-])C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and implications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H23ClN4O3S, with a molecular weight of approximately 434.9 g/mol. The compound features a benzo[d]thiazole moiety, a nitro group, and a dimethylaminoethyl side chain, which contribute to its chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClN4O3S |
| Molecular Weight | 434.9 g/mol |
| CAS Number | 1215601-79-8 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the benzo[d]thiazole ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the dimethylaminoethyl group : Involves alkylation of the benzo[d]thiazole ring with a dimethylaminoethyl halide.
- Formation of the nitrobenzamide moiety : Final acylation step using nitrobenzoyl chloride.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer therapy and anti-inflammatory effects.
Anticancer Activity
Research has demonstrated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, in vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
- Cell Viability Assays : MTT assays revealed that at concentrations of 1, 2, and 4 μM, the compound significantly reduced cell viability and induced apoptosis in these cancer cell lines.
- Mechanistic Insights : Flow cytometry analysis indicated that the compound causes cell cycle arrest at the G0/G1 phase. Western blot analysis confirmed downregulation of key signaling pathways associated with cell survival, including AKT and ERK pathways.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties:
- Cytokine Inhibition : Studies utilizing RAW264.7 mouse monocyte macrophages demonstrated that treatment with this compound significantly decreased the levels of inflammatory cytokines IL-6 and TNF-α.
- Wound Healing Assays : Scratch wound healing assays indicated that the compound inhibits cell migration, further supporting its potential as an anti-inflammatory agent.
Case Studies
- Study on Anticancer Efficacy : A study conducted by researchers evaluated a series of benzothiazole derivatives for their anticancer activity. Among them, this compound was highlighted for its potent inhibition of A431 and A549 cell lines, showcasing its potential as a lead candidate for further drug development .
- Inflammatory Response Modulation : Another investigation assessed the impact of this compound on inflammatory responses in vitro. Results indicated a significant reduction in pro-inflammatory cytokines following treatment with varying concentrations of the compound .
Scientific Research Applications
Anticancer Research Applications
1. Cytotoxicity Studies
Research indicates that N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride exhibits significant cytotoxic effects against various human cancer cell lines. The thiazole ring in its structure is crucial for its biological potency; modifications to this ring can significantly alter the compound's efficacy against cancer cells.
2. Mechanism of Action
The mechanism of action involves interactions with specific cellular targets, including proteins related to apoptosis and cell cycle regulation. Molecular docking studies suggest that the compound binds preferentially to certain proteins within cancer cells, potentially inhibiting their function and leading to cell death.
3. Case Studies
Several case studies have documented the compound's effectiveness against specific cancer types:
- Breast Cancer : In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines by activating caspase pathways.
- Lung Cancer : Research has demonstrated that it inhibits cell proliferation in lung cancer cells through cell cycle arrest mechanisms.
Interaction Studies
Interaction studies have revealed that this compound interacts with various biological macromolecules:
- Protein Binding : The compound has been shown to bind to proteins involved in oncogenic pathways, indicating potential for targeted therapy.
- Inhibitory Effects : It exhibits inhibitory effects on specific enzymes involved in tumor progression, making it a candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Molecular Comparison
*Molecular formula of the target compound can be inferred as C₂₁H₂₄ClN₅O₃S (calculated from structural components).
Functional Group Impact on Activity
- Dimethylaminoethyl Side Chain: Enhances water solubility via protonation (as HCl salt) and may facilitate interactions with cationic binding pockets in biological targets .
- Sulfonyl and Piperidine Groups () : Increase molecular weight and polarity, possibly extending half-life but reducing blood-brain barrier permeability compared to the target compound .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility over non-ionic analogs (e.g., ’s pyrazole derivative).
- Lipophilicity: The dimethylaminoethyl chain balances hydrophilicity, whereas the 5,7-dimethylbenzo[d]thiazole and nitrobenzamide contribute to moderate lipophilicity, aiding membrane penetration.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound, and what analytical techniques validate its purity?
- Methodology :
- The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. Optimize yields by adjusting reaction parameters (e.g., temperature: 60–80°C, solvent: dimethylformamide or dichloromethane, catalyst: triethylamine) .
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) and NMR spectroscopy (integration of proton signals to confirm structural integrity) .
Q. What are the critical stability considerations for this compound under varying pH and temperature conditions?
- Methodology :
- Assess hydrolytic stability by incubating the compound in buffered solutions (pH 2–10) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and LC-MS (detection of breakdown products) .
- Store lyophilized samples at –20°C in inert atmospheres to minimize nitro group reduction or thiazole ring oxidation .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound’s structural and functional properties?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm dimethylaminoethyl, nitrobenzamide, and benzo[d]thiazol substituents. Key signals include δ ~2.2–2.5 ppm (N(CH3)2) and δ ~8.1–8.3 ppm (nitrobenzene protons) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodology :
- Perform dose-response curves under standardized conditions (e.g., cell line consistency, serum-free media) to minimize variability. Use statistical meta-analysis to compare IC50 values from disparate studies .
- Investigate off-target interactions via kinase profiling panels or proteomic screening to identify confounding targets .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in cellular models?
- Methodology :
- Employ RNA-seq or CRISPR-Cas9 knockout screens to identify pathways affected by the compound.
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to suspected targets (e.g., PFOR enzyme homologs) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodology :
- Synthesize analogs with modifications to the nitrobenzamide (e.g., replacing –NO2 with –CN) or dimethylaminoethyl group (e.g., varying alkyl chain length).
- Evaluate changes in activity using in vitro enzyme inhibition assays (e.g., IC50 shifts) and molecular docking to predict binding mode alterations .
Q. What pharmacokinetic parameters should be prioritized to improve this compound’s bioavailability?
- Methodology :
- Measure logP (octanol-water partition coefficient) to assess lipophilicity. Aim for logP 2–3 to balance membrane permeability and solubility .
- Optimize aqueous solubility via co-solvent systems (e.g., PEG-400) or salt formation (e.g., hydrochloride salt, as in the parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
